

Spectroscopic and Synthetic Profile of Ethyl 10(E)-heptadecenoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 10(E)-heptadecenoate

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This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for **Ethyl 10(E)-heptadecenoate**. Due to the limited availability of experimental data for this specific compound in public databases, the information presented herein is a combination of data extrapolated from analogous structures and established principles of organic chemistry and spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of long-chain unsaturated fatty acid esters.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 10(E)-heptadecenoate**. These values are derived from typical ranges observed for similar (E)-alkenoic acid ethyl esters and should be considered as estimations for guiding experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Notes
~5.40 - 5.30	m	2H	-CH=CH-	Vinyl protons, characteristic of a trans double bond.
4.12	q	2H	-O-CH ₂ -CH ₃	Ethyl ester methylene protons.
2.28	t	2H	-CH ₂ -C(O)O-	Protons alpha to the carbonyl group.
~2.00	m	4H	-CH ₂ -CH=CH-CH ₂ -	Allylic protons.
~1.62	p	2H	-CH ₂ -CH ₂ -C(O)O-	Protons beta to the carbonyl group.
1.35 - 1.20	m	16H	-(CH ₂) ₈ -	Methylene protons of the long alkyl chain.
1.25	t	3H	-O-CH ₂ -CH ₃	Ethyl ester methyl protons.
0.88	t	3H	-CH ₂ -CH ₃	Terminal methyl protons of the heptadecenoyl chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment	Notes
~173.8	C=O	Carbonyl carbon of the ester.
~130.5	-CH=CH-	Vinylic carbons, characteristic of a trans double bond.[1][2]
~60.1	-O-CH ₂ -	Methylene carbon of the ethyl ester.
~34.4	-CH ₂ -C(O)O-	Carbon alpha to the carbonyl group.
~32.0	-CH ₂ -CH=	Allylic carbons.[3]
~29.7 - 29.0	-(CH ₂) _n -	Methylene carbons in the alkyl chain.
~25.0	-CH ₂ -CH ₂ -C(O)O-	Carbon beta to the carbonyl group.
~22.7	-CH ₂ -CH ₃	Terminal methyl carbon of the heptadecenoyl chain.
~14.3	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment	Notes
296	Moderate	$[M]^+$	Molecular ion peak.
251	Low	$[M - OCH_2CH_3]^+$	Loss of the ethoxy group.
88	High	$[C_4H_8O_2]^+$	McLafferty rearrangement product, characteristic of ethyl esters.[4]
Variable	Low to Moderate	Series of $C_nH_{2n+1}^+$ and $C_nH_{2n-1}^+$ ions	Fragmentation of the long alkyl chain.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3020	Medium	=C-H stretch	Vinyl C-H stretching. [5]
2925, 2855	Strong	C-H stretch	Aliphatic C-H stretching.
~1740	Strong	C=O stretch	Ester carbonyl stretching.[6][7]
~1650	Medium	C=C stretch	Alkene C=C stretching of the trans double bond.[5]
~1170	Strong	C-O stretch	Ester C-O stretching. [6]
~965	Strong	=C-H bend	Out-of-plane bending characteristic of a trans double bond.[5]

Experimental Protocols

A plausible synthetic route for **Ethyl 10(E)-heptadecenoate** is the Wittig reaction, which is a reliable method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer with stabilized ylides.[8]

Synthesis of Ethyl 10(E)-heptadecenoate via Wittig Reaction

This protocol describes the synthesis starting from commercially available materials.

Materials:

- Heptanal
- (Carbethoxymethylene)triphenylphosphorane
- Dichloromethane (DCM), anhydrous
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

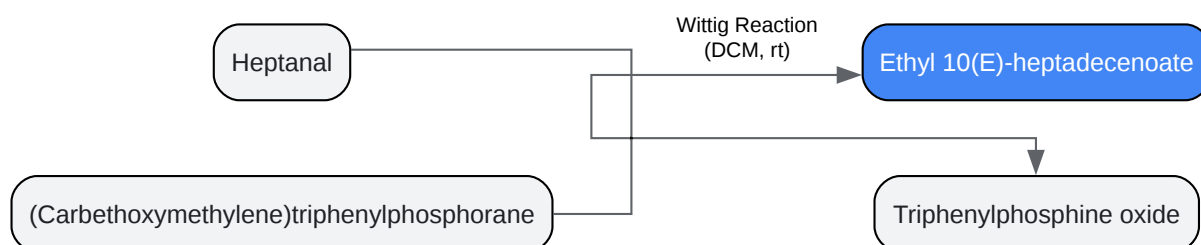
Procedure:

- **Reaction Setup:** To a solution of heptanal (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (heptanal) is consumed.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

- Purification:
 - Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
 - Filter the mixture and wash the solid with cold hexane.
 - Combine the filtrates and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
- Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield **Ethyl 10(E)-heptadecenoate** as a colorless oil. Confirm the structure and purity using the spectroscopic methods outlined above (NMR, MS, and IR).

Visualizations

Synthetic Pathway for Ethyl 10(E)-heptadecenoate



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Caption: Wittig reaction pathway for the synthesis of **Ethyl 10(E)-heptadecenoate**.

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